Teneligliptin D8 - 1391012-95-5

Teneligliptin D8

Catalog Number: EVT-1468443
CAS Number: 1391012-95-5
Molecular Formula: C22H30N6OS
Molecular Weight: 434.632
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, classified as a third-generation gliptin, primarily used for managing type 2 diabetes mellitus []. It acts by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) [, ]. This inhibition leads to increased GLP-1 levels, which in turn enhance insulin secretion and suppress glucagon secretion, ultimately contributing to blood glucose regulation [, , ].

Molecular Structure Analysis

While the articles do not provide a detailed molecular structure diagram for teneligliptin, they mention its classification as a "dipeptide peptidase-4 inhibitor" [, , , ] and a "third-generation gliptin" [, ]. This suggests that it likely possesses structural features typical of these classes of compounds, such as a central core structure that mimics the dipeptide substrates of the DPP-4 enzyme and specific functional groups that interact with the enzyme's active site.

Mechanism of Action

Teneligliptin's primary mechanism of action involves the inhibition of the DPP-4 enzyme [, , , , , , , , ]. This inhibition prevents the breakdown of incretin hormones, mainly GLP-1 [, ]. As a result, GLP-1 levels increase, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from α-cells [, , ]. This dual action helps regulate blood glucose levels by promoting glucose uptake and utilization while reducing hepatic glucose production.

Applications
  • Type 2 Diabetes Management: Teneligliptin demonstrates efficacy in reducing HbA1c levels, fasting plasma glucose (FPG), and postprandial plasma glucose (PPG) levels in patients with type 2 diabetes mellitus, both as monotherapy and in combination with other antidiabetic agents [, , , , , , ]. It has also shown potential in improving glycemic variability and β-cell function [, , ].
  • Non-alcoholic Fatty Liver Disease (NAFLD): Studies suggest that teneligliptin might have beneficial effects in NAFLD patients, potentially by reducing alanine aminotransferase levels [].
  • Neuropathic Pain: Research indicates that teneligliptin might possess antinociceptive properties, particularly in alleviating neuropathic pain induced by partial sciatic nerve transection in rats. This effect might be mediated through GLP-1 receptor activation and modulation of glial activity in the spinal cord [].
  • Cardiovascular Effects: While the findings are not entirely conclusive, some studies suggest that teneligliptin might have a neutral effect on cardiovascular risk in type 2 diabetes patients, potentially even lowering the risk of hypoglycemia compared to sulfonylurea therapy [].
  • Bile Acid Synthesis: Teneligliptin has shown potential in promoting bile acid synthesis in mice, both in normal and high-fat diet-induced obesity models. This effect appears to be mediated by the KLF15-Fgf15 pathway and might have implications for managing metabolic disorders [].
  • Acute Kidney Injury: Research suggests that teneligliptin might accelerate recovery from cisplatin-induced acute kidney injury in rats. This protective effect appears to involve the attenuation of inflammation, promotion of tubular regeneration, and modulation of chemokine signaling pathways [].
Future Directions
  • Optimal Dosing Strategies: Exploring alternative dosing strategies for teneligliptin, such as alternate-day therapy or lower daily doses, could optimize treatment adherence and potentially reduce costs while maintaining efficacy [].

Teneligliptin Sulfoxide

Compound Description: Teneligliptin Sulfoxide is the major active metabolite of Teneligliptin . Like Teneligliptin, it also acts as a DPP-4 inhibitor and contributes to the drug's therapeutic effect.

Linagliptin

Compound Description: Linagliptin is another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus. It works similarly to Teneligliptin by inhibiting the degradation of incretin hormones .

Glimepiride

Compound Description: Glimepiride is a sulfonylurea drug used for managing type 2 diabetes mellitus. It stimulates insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels .

Canagliflozin

Compound Description: Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. It works by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion in urine .

Properties

CAS Number

1391012-95-5

Product Name

Teneligliptin D8

IUPAC Name

[(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone

Molecular Formula

C22H30N6OS

Molecular Weight

434.632

InChI

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,8D2,9D2,10D2

InChI Key

WGRQANOPCQRCME-POOPOPQESA-N

SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5

Synonyms

[(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone-d8; 3-[[(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]carbonyl]thiazolidine-d8; Tenelia-d8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.